N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1'-biphenyl]-4-amine
Description
Properties
IUPAC Name |
N-(4-dibenzofuran-4-ylphenyl)-4-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO/c1-2-7-21(8-3-1)22-13-17-24(18-14-22)31-25-19-15-23(16-20-25)26-10-6-11-28-27-9-4-5-12-29(27)32-30(26)28/h1-20,31H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVJMUILAGEUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC5=C4OC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically uses tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, with potassium carbonate (K₂CO₃) as the base in a toluene/ethanol/water solvent system. Heating under reflux (80–100°C) for 12–24 hours facilitates the coupling. Post-reaction workup includes extraction with ethyl acetate, drying over sodium sulfate, and purification via silica gel chromatography.
Yield Optimization
Yields depend on the purity of the boronic acid and the absence of oxygen. Degassing solvents and using anhydrous conditions improve efficiency. For example, a similar biphenyl amine synthesis achieved 94% yield under optimized conditions.
Buchwald-Hartwig Amination
This method forms the C–N bond between an aryl halide and an amine. For N-(4-(dibenzofuran-4-yl)phenyl)-[1,1'-biphenyl]-4-amine, it involves coupling 4-bromodibenzofuran with [1,1'-biphenyl]-4-amine.
Catalytic System
A palladium catalyst (e.g., Pd₂(dba)₃) with a bulky phosphine ligand (e.g., Xantphos) enables efficient coupling. Cesium carbonate (Cs₂CO₃) serves as the base in toluene at 110°C.
Challenges and Solutions
Steric hindrance from the dibenzofuran moiety can reduce yields. Increasing catalyst loading (5–10 mol%) and extending reaction time (24–48 hours) mitigate this issue.
Copper-Mediated Ullmann Coupling
Ullmann coupling offers a cost-effective alternative for C–N bond formation, using copper catalysts instead of palladium.
Typical Protocol
A mixture of 4-iododibenzofuran and [1,1'-biphenyl]-4-amine is heated with copper iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C. Potassium phosphate (K₃PO₄) acts as the base.
Limitations
Long reaction times (48–72 hours) and moderate yields (50–70%) make this method less favorable for large-scale synthesis.
Photochemical Intramolecular Amination
Photochemical methods provide a radical-based pathway for constructing the amine linkage.
Reaction Setup
A solution of the pre-coupled biaryl azide in acetonitrile is irradiated with UV light (254 nm) for 6–12 hours, generating a nitrene intermediate that undergoes intramolecular C–H amination.
Advantages
This method avoids transition metals and operates at room temperature, making it environmentally friendly.
Iridium-Catalyzed C–H Functionalization
Iridium complexes enable direct C–H bond activation, bypassing pre-functionalized substrates.
Catalytic Cycle
Using [Cp*IrCl₂]₂ (3 mol%) with silver hexafluoroantimonate (AgSbF₆) in 1,2-dichloroethane (DCE), the reaction couples dibenzofuran with biphenyl amine via directed C–H activation.
Scope and Efficiency
This method achieves regioselectivity through directing groups, yielding up to 87% for analogous biaryl amines.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Temperature | Yield | Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 80–100°C | 85–94% | High yield, functional group tolerance |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 110°C | 70–80% | Efficient C–N coupling |
| Ullmann | CuI/1,10-phenanthroline | 120°C | 50–70% | Low cost |
| Photochemical | UV light | 25°C | 60–75% | Metal-free, mild conditions |
| Ir-Catalyzed C–H | [Cp*IrCl₂]₂ | 25°C | 75–87% | Atom-economical, no pre-functionalization |
Chemical Reactions Analysis
Types of Reactions
N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-(4-(dibenzo[b,d]furan-4-yl)phenyl)-[1,1'-biphenyl]-4-amine exhibit significant anticancer properties. Studies have shown that derivatives of dibenzo[b,d]furan can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Dibenzo[b,d]furan derivative | MCF7 (breast cancer) | 10.5 | Apoptosis |
| This compound | A549 (lung cancer) | 8.2 | Cell cycle arrest |
Case Study: A study published in Journal of Medicinal Chemistry demonstrated that modifying the dibenzo[b,d]furan structure enhances its binding affinity to estrogen receptors, suggesting potential use in hormone-dependent cancers .
Materials Science Applications
2.1 Organic Light Emitting Diodes (OLEDs)
this compound has been investigated for its role as an emissive layer in OLEDs due to its favorable photophysical properties. Its high thermal stability and suitable energy levels make it a promising candidate for efficient light emission.
| Property | Value |
|---|---|
| Luminance Efficiency | 30 cd/A |
| Maximum Emission Wavelength | 520 nm |
Case Study: Research conducted by the Journal of Applied Physics found that incorporating this compound into OLED devices significantly improved brightness and color purity compared to traditional materials .
Biochemical Applications
3.1 Enzyme Inhibition Studies
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's.
| Enzyme Targeted | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 70% |
| Butyrylcholinesterase | 65% |
Case Study: A study published in Bioorganic & Medicinal Chemistry Letters reported that modifications to the dibenzo[b,d]furan moiety could enhance enzyme inhibition, highlighting its potential as a lead compound for Alzheimer's treatment .
Mechanism of Action
The mechanism of action of N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Dibenzofuran-based compounds exhibit moderate yields (40–54%), while thiophene derivatives (e.g., DBTA) achieve higher yields (up to 85%) due to optimized palladium catalysis .
- Thermal Stability : The target compound’s melting point (181–200°C) surpasses that of fluorenyl analogs (168–183°C), indicating superior thermal stability for device fabrication .
- Electronic Properties : DBTA, with a dibenzothiophene moiety, demonstrates deeper HOMO levels (−5.6 eV) compared to the target compound (−5.4 eV), enabling better hole injection in QLEDs .
Device Performance Metrics

Critical Insights :
- Hole Mobility : The target compound’s hole mobility (1.2 × 10<sup>−3</sup> cm<sup>2</sup>/V·s) is comparable to DBTA but lower than advanced terphenyl derivatives (2.8 × 10<sup>−3</sup> cm<sup>2</sup>/V·s), limiting its use in high-speed devices .
- HOMO Alignment: Its HOMO level (−5.4 eV) aligns well with indium tin oxide (ITO) anodes (−4.7 eV), reducing energy barriers in OLEDs .
Stability and Commercial Viability
- Oxidative Stability : Dibenzofuran derivatives exhibit superior oxidative stability compared to thiophene-based analogs due to the electron-rich furan oxygen .
- Cost : Commercial pricing for the target compound is ~$2.00/g, whereas DBTA and fluorenyl analogs cost $1.50–$3.00/g, reflecting variability in synthetic complexity .
Biological Activity
N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1'-biphenyl]-4-amine, a compound with the molecular formula and a molecular weight of approximately 411.49 g/mol, has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula:
- Molecular Weight: 411.49 g/mol
- CAS Number: 955959-89-4
- Storage Conditions: Keep in a dark, dry place at room temperature.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Mycobacteria : Preliminary studies suggest that this compound exhibits inhibitory activity against non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb). In vitro assays demonstrated that it can inhibit bacterial growth by disrupting metabolic pathways critical for bacterial survival .
- Anticancer Properties : The compound has shown promise in anticancer research. It appears to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death and inhibiting proliferation .
- Antibacterial Activity : In addition to its effects on mycobacteria, this compound has been evaluated for its antibacterial properties against various bacterial strains. Results indicate significant inhibition of growth in several pathogenic bacteria .
Table 1: Summary of Biological Activities
Detailed Findings
- Antimycobacterial Activity :
- Anticancer Activity :
-
Antibacterial Activity :
- The compound was tested against a panel of pathogenic bacteria, including Gram-positive and Gram-negative strains. It demonstrated potent antibacterial effects with varying MIC values depending on the strain tested. The mechanism was attributed to interference with bacterial cell wall synthesis and metabolic disruption .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1'-biphenyl]-4-amine?
- Answer : A standard Buchwald-Hartwig amination protocol is commonly used, starting with precursors like 3-(4-bromophenyl)-9-phenyl-9H-carbazole and [1,1'-biphenyl]-4-amine. Reaction conditions (e.g., palladium catalysts, ligands, and solvent systems) must be optimized to improve yield. Post-synthesis purification via column chromatography with silica gel and polar/non-polar solvent gradients is critical to isolate the target compound .
Q. How can the structural integrity of this compound be validated after synthesis?
- Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions. For example, biphenylamine protons typically resonate at δ 6.8–7.5 ppm in ¹H NMR, while dibenzofuran carbons appear at ~110–160 ppm in ¹³C NMR . Cross-reference spectral data with structurally similar compounds (e.g., carbazole derivatives) to resolve ambiguities .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Answer : Prioritize personal protective equipment (PPE), including flame-resistant lab coats, nitrile gloves, and safety goggles. Store the compound in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) to mitigate flammability and oxidation risks. Conduct experiments in fume hoods to avoid inhalation of toxic vapors .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties for optoelectronic applications?
- Answer : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge transport behavior, and absorption/emission spectra. Compare results with experimental UV-Vis and fluorescence data to validate predictions. Such studies are critical for designing organic light-emitting diodes (OLEDs) or photovoltaic materials .
Q. What strategies resolve contradictions in toxicity assessments of structurally related biphenylamines?
- Answer : Re-evaluate conflicting data (e.g., non-toxic classifications vs. carcinogenicity warnings) by conducting in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (e.g., rodent models). Control variables such as purity (>96%), stereochemistry, and metabolic pathways to isolate toxicity mechanisms .
Q. How does substituent variation on the dibenzofuran moiety affect biological activity?
- Answer : Synthesize derivatives with halogen (e.g., bromo, fluoro) or electron-donating groups (e.g., methoxy) at the dibenzofuran 4-position. Test these analogs in bioassays (e.g., kinase inhibition or antimicrobial activity) to establish structure-activity relationships (SAR). Use X-ray crystallography or docking simulations to identify binding interactions .
Q. What analytical techniques are optimal for detecting environmental persistence of this compound?
- Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to quantify trace residues in water or soil. Assess biodegradation pathways via high-resolution mass spectrometry (HRMS) to identify metabolites and degradation intermediates .
Methodological Notes
- Synthesis Optimization : Track reaction progress using thin-layer chromatography (TLC) with UV visualization. Adjust catalyst loading (e.g., Pd(OAc)₂) and base (e.g., KOtBu) to suppress side reactions .
- Data Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with reference spectra from NIST databases .
- Contradiction Resolution : Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically review toxicity data and identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

